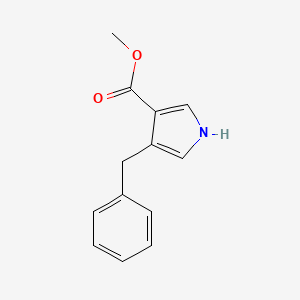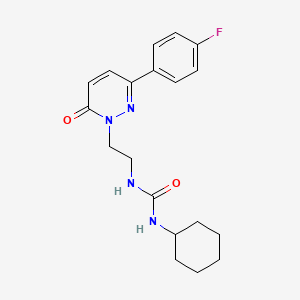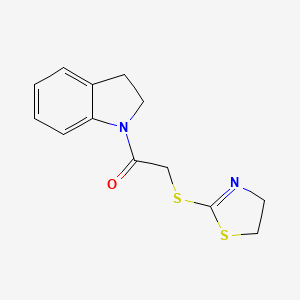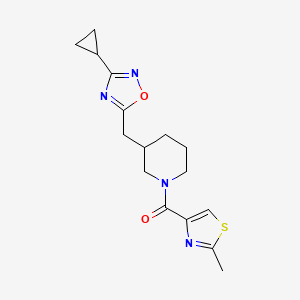
Methyl-4-Benzyl-1H-Pyrrol-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-benzyl-1H-pyrrole-3-carboxylate (MBPC) is a chemical compound of the pyrrole family. It is a colorless, odorless, and crystalline solid. MBPC is a synthetic compound that has been studied for its potential applications in various scientific fields such as drug discovery, synthetic biology, and biochemistry. MBPC has been found to be a useful reagent in organic synthesis. It is also used as a catalyst in many chemical reactions.
Wirkmechanismus
The mechanism of action of methyl 4-benzyl-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. It is thought to interact with the active sites of enzymes, preventing them from catalyzing their normal reactions. This inhibition of enzyme activity can lead to the inhibition of various biochemical pathways, such as those involved in the synthesis of proteins and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-benzyl-1H-pyrrole-3-carboxylate are not fully understood. However, it has been shown to have a variety of effects on various biochemical pathways. In particular, it has been found to inhibit the activity of certain enzymes involved in the synthesis of proteins and other molecules. In addition, methyl 4-benzyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 4-benzyl-1H-pyrrole-3-carboxylate in laboratory experiments include its high yield and its ability to act as a catalyst in many chemical reactions. It is also relatively easy to synthesize and can be obtained in a pure form. The main limitation of methyl 4-benzyl-1H-pyrrole-3-carboxylate is that it is not well understood and its mechanism of action is still being studied.
Zukünftige Richtungen
The future directions for the study of methyl 4-benzyl-1H-pyrrole-3-carboxylate include further investigation of its mechanism of action and potential applications in drug discovery and synthetic biology. Additionally, further research could be conducted to explore its potential use in the development of novel therapeutic agents. In addition, further research could be conducted to identify potential adverse effects of methyl 4-benzyl-1H-pyrrole-3-carboxylate and to evaluate its safety and efficacy in animal models. Finally, further research could be conducted to investigate the potential use of methyl 4-benzyl-1H-pyrrole-3-carboxylate in the treatment of various diseases.
Synthesemethoden
Methyl 4-benzyl-1H-pyrrole-3-carboxylate is synthesized from the reaction of 4-benzylpyrrole and methyl bromide in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is generally conducted at room temperature. The reaction yields methyl 4-benzyl-1H-pyrrole-3-carboxylate in high yields and can be completed in a few hours.
Wissenschaftliche Forschungsanwendungen
Vorläufer für Dimerbildung
„Methyl-4-Benzyl-1H-Pyrrol-3-carboxylat“ könnte als Vorläufer für die Dimerbildung verwendet werden. Die Moleküle werden in centrosymmetrischen Dimeren über starke N–H…O-Wasserstoffbrückenbindungen zusammengefügt. Die Dimere werden über C–H…π-intermolekulare Wechselwirkungen zu Ketten zusammengefügt .
Synthese von Katalysatoren
Diese Verbindung könnte bei der Synthese von Katalysatoren verwendet werden, insbesondere bei Häm-verwandten meso-freien Porphyrinen, die bei Oxidationsreaktionen eingesetzt werden . Frühere Studien haben gezeigt, dass die entsprechenden Mangan-Metallokomplexe eine außergewöhnliche Aktivität als Epoxidationskatalysatoren aufweisen .
Medizinische Chemie
Pyrrol-Untereinheiten wie „this compound“ haben vielfältige Anwendungen in therapeutisch wirksamen Verbindungen. Sie werden bei der Herstellung von Fungiziden, Antibiotika, entzündungshemmenden Medikamenten, cholesterinsenkenden Medikamenten und Antitumormitteln eingesetzt .
Zwischenprodukt der organischen chemischen Synthese
“this compound” wird als Zwischenprodukt der organischen chemischen Synthese verwendet . Dies bedeutet, dass es bei der Herstellung einer Vielzahl anderer chemischer Verbindungen verwendet werden kann.
Synthese von Pyrazolo[3,4-b]pyridinen
“this compound” könnte möglicherweise bei der Synthese von Pyrazolo[3,4-b]pyridinen verwendet werden, einer Gruppe von heterozyklischen Verbindungen, die zwei mögliche tautomerische Formen aufweisen: die 1H- und 2H-Isomere . Diese Verbindungen haben das Interesse von pharmazeutischen Chemikern geweckt, da sie den Purinbasen Adenin und Guanin sehr ähnlich sind .
Synthese von Biomolekülen
Pyrrole sind wichtige Biomoleküle, die eine wichtige Rolle im menschlichen Stoffwechsel spielen und auch in der Makromolekülchemie bevorzugte Synthone sind . Daher könnte „this compound“ bei der Synthese dieser Biomoleküle verwendet werden.
Eigenschaften
IUPAC Name |
methyl 4-benzyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)12-9-14-8-11(12)7-10-5-3-2-4-6-10/h2-6,8-9,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYNQUULCLJVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455220.png)
![5-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]oxolan-2-one](/img/structure/B2455223.png)


![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)
![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455232.png)

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)


![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)
